5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Description
The compound 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is a heterocyclic hybrid featuring a thiazole core substituted with a thiophen-2-yl group at position 2, a methyl group at position 4, and a pyridazine ring at position 3. The pyridazine moiety is further functionalized with a 4-bromobenzylthio group. This structural complexity combines pharmacologically relevant motifs:
- Thiazole: Known for antimicrobial, anticancer, and anti-inflammatory properties .
- Thiophene: Enhances electronic properties and bioactivity in medicinal chemistry .
- 4-Bromobenzylthio group: Bromine’s electron-withdrawing nature and benzylthio’s sulfur linkage may improve binding to biological targets, as seen in similar compounds with antifungal and antibacterial activities .
Properties
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQVAVUYCKTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is a complex organic compound that belongs to the thiazole and pyridazine classes. Its unique structural features suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological activities such as antimicrobial and anticancer effects.
Structural Characteristics
The molecular structure of the compound includes:
- Thiazole Ring : Known for its diverse biological activities.
- Pyridazine Moiety : Imparts specific pharmacological properties.
- Bromobenzyl Group : Enhances lipophilicity and may influence biological interactions.
| Component | Structure |
|---|---|
| Thiazole Ring | C₄H₄N₂S |
| Pyridazine Moiety | C₄H₄N₂ |
| Bromobenzyl Group | C₇H₄Br |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Cyclization of thioamide with halogenated ketone.
- Introduction of the Pyridazine Ring : Condensation reaction using hydrazine derivatives.
- Attachment of the Bromobenzyl Group : Nucleophilic substitution reaction.
- Final Assembly : Coupling reactions under palladium-catalyzed conditions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including mitochondrial dysfunction and inhibition of cell proliferation. Specific analogs have shown promising results against leukemia and solid tumors.
The biological activity is attributed to:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.
Case Studies
-
Antimicrobial Efficacy Against MRSA :
- A study evaluated the efficacy of thiazole derivatives against MRSA, highlighting a particular compound that exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
-
Anticancer Activity in Leukemia Models :
- Research involving K562 leukemia cells demonstrated that certain thiazole derivatives led to increased apoptosis rates, with IC50 values indicating potent cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, focusing on substituent effects, bioactivity, and synthetic yields:
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 4-bromobenzylthio group (as in 5g) enhances fungicidal activity by promoting interactions with the succinate dehydrogenase (SDH) enzyme, mimicking the binding of lead compound penthiopyrad .
- Thiophen-2-yl substituents (common in all compounds) contribute to π-π stacking in biological targets, improving antimicrobial and cytotoxic profiles .
- Halogenated aryl groups (e.g., 4-chlorophenyl in compound 4) increase lipophilicity and membrane penetration, critical for antimicrobial activity .
Synthetic Efficiency :
- Triazole derivatives (e.g., 6a-o) are synthesized in high yields (80–93%) via thermal cyclization of oxadiazole precursors .
- Thiazole-thioether hybrids (e.g., 5g) require multistep syntheses but achieve moderate yields (80%) with robust antifungal activity .
Thermal Stability :
- Higher melting points (e.g., 198–200°C for 5g) correlate with crystalline stability induced by halogen and sulfur interactions, which may extend shelf life in agrochemical applications .
Contradictions and Gaps: While brominated analogs (e.g., 5g) show superior fungicidal activity compared to chlorinated ones (e.g., 5e), chlorophenyl-thiazole hybrids (e.g., compound 4) exhibit stronger antibacterial effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole?
- Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. Key steps include:
- Thioether formation : Reacting pyridazine derivatives with 4-bromobenzyl thiol under basic conditions (e.g., NaOH or KOH) to introduce the thioether linkage .
- Thiazole ring construction : Using Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones, followed by coupling with thiophene moieties .
- Optimization : Yields (~60-75%) can be improved by controlling reaction temperature (60-80°C) and using polar aprotic solvents (DMF or DMSO) .
Q. How should researchers confirm the structural identity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- H NMR : Identify key signals, such as the methyl group on the thiazole ring (δ 2.5-2.7 ppm) and thiophene protons (δ 6.8-7.4 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 492 for [M+H]) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S, and Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values in antimicrobial assays)?
- Answer : Contradictions may arise from differences in:
- Assay conditions : Standardize parameters like bacterial strain (e.g., E. coli ATCC 25922), inoculum size (1×10 CFU/mL), and incubation time (24-48 hrs) .
- Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude by-product interference .
- Solvent effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
Q. What strategies are recommended for studying the compound’s structure-activity relationship (SAR)?
- Answer : Systematically modify substituents and evaluate biological effects:
- Bromobenzyl group : Replace with chloro- or fluorobenzyl to assess halogen impact on lipophilicity and target binding .
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Thiazole methyl group : Replace with ethyl or isopropyl to probe steric effects .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial DNA gyrase .
Q. How can advanced spectroscopic techniques elucidate electronic properties of the thiazole and pyridazine rings?
- Answer :
- UV-Vis spectroscopy : Analyze π→π* transitions (λ~270-320 nm) to assess conjugation extent .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., S···Br contacts) .
- DFT calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 09) to correlate electronic structure with reactivity .
Q. What experimental designs are critical for assessing environmental stability and degradation pathways?
- Answer : Follow OECD guidelines for environmental fate studies:
- Hydrolysis : Expose the compound to buffers (pH 4-9) at 25-50°C and monitor degradation via HPLC .
- Photolysis : Use UV lamps (λ=254 nm) to simulate sunlight and identify photoproducts by LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC) and biodegradability in OECD 301F assays .
Methodological Notes
- Synthesis : Prioritize regioselective reactions to avoid isomers (e.g., protecting thiophene sulfur during coupling) .
- Data Analysis : Use multivariate statistics (e.g., PCA) to disentangle bioactivity variables .
- Safety : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
